4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione
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Overview
Description
This compound belongs to a class of chemicals characterized by their benzimidazole and pyrazolidinedione cores, often involved in complex synthesis processes to explore their potential chemical and physical properties.
Synthesis Analysis
Synthesis of similar compounds often involves the condensation reactions of benzimidazole derivatives with pyrazolidinedione under specific conditions to achieve the desired product. For instance, the synthesis of cobalt(II) complexes from a related ligand derived from benzimidazole and pyrazolidinedione showcases the complex nature of reactions involving such molecules (Kumar & Radhakrishnan, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds reveals complex arrangements with specific spatial orientations. For example, the benzene ring system in some derivatives can make significant dihedral angles with pyrazole rings, indicating a non-planar arrangement and potential for diverse chemical reactivity (Tang et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of this compound includes its ability to form complexes with metals, demonstrating a versatile coordination chemistry that's crucial for synthesizing metal-organic frameworks (MOFs) or other coordination compounds. For instance, cobalt(II) complexes have been synthesized using a related ligand, highlighting the ligand's ability to chelate metals (Kumar & Radhakrishnan, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, can be influenced by the compound's specific molecular arrangement. For example, the X-ray crystallography of related compounds reveals detailed structural information, including bond lengths and angles, crucial for understanding their physical properties (Foces-Foces et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4Z)-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-21-15-9-8-12(11-16(15)22(2)19(21)26)10-14-17(24)20-23(18(14)25)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,24)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHOHUZIJGPUFJ-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C\3/C(=O)NN(C3=O)C4=CC=CC=C4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione |
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